molecular formula C16H15N5O2 B2392645 3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-89-3

3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2392645
CAS No.: 2034229-89-3
M. Wt: 309.329
InChI Key: JPBVEVLWDCQDGD-UHFFFAOYSA-N
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Description

3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that combines a pyrazine ring with a piperidine moiety, making it a versatile scaffold for various chemical reactions and applications.

Scientific Research Applications

3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for 3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is not available, related compounds such as Pyrazine-2-carbonitrile are considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with piperidine-based intermediates. One common method includes the use of pyrazine-2-carbonitrile as a starting material, which undergoes nucleophilic substitution with a piperidine derivative under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tubercular agent with a similar pyrazine ring structure.

    Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting various biological activities.

Uniqueness

3-((1-Picolinoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of a pyrazine ring with a piperidine moiety, which provides a versatile scaffold for diverse chemical reactions and applications. Its potential as a kinase inhibitor and its wide range of applications in chemistry, biology, medicine, and industry further highlight its uniqueness .

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-10-14-15(20-8-7-19-14)23-12-4-3-9-21(11-12)16(22)13-5-1-2-6-18-13/h1-2,5-8,12H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBVEVLWDCQDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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